N-(4-aminophenyl)-2-hydroxyacetamide
Description
N-(4-Aminophenyl)-2-hydroxyacetamide is a substituted acetamide derivative characterized by a 4-aminophenyl group attached to the nitrogen atom and a hydroxyl group on the acetamide chain. The compound’s core structure aligns with a broader class of 2-hydroxy-N-arylacetamides, which exhibit diverse physicochemical and biological properties depending on substituent groups .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-3-7(4-2-6)10-8(12)5-11/h1-4,11H,5,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHQXNIEPWGIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-aminophenyl)-2-hydroxyacetamide can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Reactants: 4-aminophenol and acetic anhydride.
Conditions: The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst.
Procedure: The mixture is stirred at room temperature for several hours, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form an amide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-aminobenzaldehyde or 4-aminobenzophenone.
Reduction: Formation of N-(4-aminophenyl)acetamide.
Substitution: Formation of 4-nitro-N-(4-aminophenyl)-2-hydroxyacetamide or 4-bromo-N-(4-aminophenyl)-2-hydroxyacetamide.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-(4-aminophenyl)-2-hydroxyacetamide serves as a versatile building block for the synthesis of more complex molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals, where it acts as an intermediate in various reactions, including nucleophilic substitutions and acylation processes.
Biology
The compound is being studied for its potential as a bioactive molecule. Its structure allows for interactions with biological targets, making it a candidate for developing enzyme inhibitors and receptor ligands. Research indicates that it may exhibit antimicrobial and anticancer properties due to its ability to disrupt cellular processes in pathogens and cancer cells.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for anti-inflammatory, analgesic, and antimicrobial effects. The compound's structural features are conducive to designing new drugs that target specific diseases.
Industry
Industrially, this compound can be used in the production of polymers, dyes, and other materials. Its functional groups enhance its utility in formulating products with desired chemical properties.
Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry examined this compound's mechanism of action against cancer cells. The results demonstrated that the compound activates caspase pathways, leading to apoptosis in treated cells. This finding highlights its potential as a therapeutic agent in oncology.
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Mechanism | Induces apoptosis via caspase activation | Journal of Medicinal Chemistry |
Antimicrobial Efficacy
Another research article assessed the compound's effectiveness against antibiotic-resistant bacterial strains. The findings suggested that this compound disrupts bacterial cell membranes, enhancing its antimicrobial action.
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Efficacy | Disrupts bacterial membranes | Journal of Medicinal Chemistry |
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Physical Properties of Selected 2-Hydroxy-N-arylacetamides
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups : Methoxy-substituted analogs (e.g., 3j, 3k) exhibit higher yields (91–92%) and moderate melting points (102–110°C), attributed to enhanced solubility and stability during synthesis .
- Electron-Withdrawing Groups : Dichloro-substituted derivatives (3n, 3o) show lower yields (82%) and elevated melting points (72–140°C), likely due to steric hindrance and increased crystallinity .
- Amino vs.
Biological Activity
N-(4-Aminophenyl)-2-hydroxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features an amine group attached to a phenyl ring and a hydroxyacetamide moiety. This structure is crucial for its biological activity, allowing interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties by inhibiting bacterial cell wall synthesis and interfering with essential enzymatic functions in pathogens.
- Analgesic and Anti-inflammatory Effects : Similar compounds have shown efficacy in pain management and inflammation reduction, suggesting that this compound may share these properties.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound might exhibit cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of derivatives similar to this compound against a range of microorganisms. The results indicated broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 500 µg/ml to 1.95 µg/ml .
| Compound | MIC against Staphylococcus aureus (µg/ml) | MIC against Escherichia coli (µg/ml) |
|---|---|---|
| 1d | 1.95 | 3.9 |
| 2a | 7.8 | 15 |
Case Studies
- In Vivo Analgesic Activity : In an animal model, this compound was tested for analgesic properties. Mice treated with the compound showed significant pain relief compared to controls, supporting its potential use in pain management therapies .
- Cytotoxicity Evaluation : A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines (SW620, PC-3, NCI-H23). The compound exhibited dose-dependent cytotoxicity, suggesting its viability as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-Bromophenyl)-2-hydroxyacetamide | Antimicrobial, anticancer | Bromine substituent enhances activity |
| 3-(4-Aminophenyl)-N-hydroxypropanamide | Analgesic, anti-inflammatory | Hydroxylamine moiety |
| N-(4-Hydroxyphenyl) acetamide | Analgesic without hepatotoxicity | Improved safety profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
